2,2'-Dithiobis[6-bromo-1H-indole-3-ethanamine
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Overview
Description
(BrMT)2 is a non-peptidic snail toxin and an activator of the Kv1.1 potassium ion channel.
Scientific Research Applications
Anticancer Properties
- 2,2'-Dithiobis[6-bromo-1H-indole-3-ethanamine, a marine bisindole alkaloid, has demonstrated anticancer properties in various tumor cell lines, attributable to the presence of a 3,3′-diindolylmethane scaffold. Alterations in its chemical structure into alkaloid-like derivatives have shown varied effects on biological activities, including apoptosis, primarily mediated through mitochondrial pathways. This research suggests its potential as a candidate for developing new derivatives with strong anticancer properties (Burattini et al., 2022).
- Additionally, a Bronsted acid-catalyzed bisindolization reaction involving this compound yielded biologically relevant bisindolyl ethanamine scaffolds. Preliminary pharmacological studies have shown some of these compounds to display cytotoxic activity in U937 cancer cells, indicating the compound's role in anticancer research (Mari et al., 2014).
Antimicrobial and Antibacterial Activity
- Synthesized derivatives of 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine, including the subject compound, exhibited in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal species (Kumbhare et al., 2013).
Inhibition of Protein Tyrosine Kinases
- Studies on 2,2'-diselenobis(1H-indoles) and their sulfur congeners, closely related to this compound, have revealed their inhibitory activity against protein tyrosine kinases. This activity is vital in the context of cancer research, as these compounds have shown inhibitory effects on DNA, RNA, and protein synthesis at submicromolar concentrations, offering a mechanistic rationale for their use as potent inhibitors (Showalter et al., 1997).
Other Potential Applications
- Synthesis of various indole-derived thioureas, including derivatives of 2-(1H-indol-3-yl)ethanamine, has shown a range of antimicrobial and antifungal activities. Some of these compounds have demonstrated significant inhibition against Gram-positive cocci and have inhibited key bacterial enzymes, suggesting their utility in developing new antimicrobial agents (Sanna et al., 2018).
Properties
CAS No. |
622011-16-9 |
---|---|
Molecular Formula |
C20H20Br2N4S2 |
Molecular Weight |
540.3 g/mol |
IUPAC Name |
2-[2-[[3-(2-aminoethyl)-6-bromo-1H-indol-2-yl]disulfanyl]-6-bromo-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C20H20Br2N4S2/c21-11-1-3-13-15(5-7-23)19(25-17(13)9-11)27-28-20-16(6-8-24)14-4-2-12(22)10-18(14)26-20/h1-4,9-10,25-26H,5-8,23-24H2 |
InChI Key |
UEAVXFIIBASFEK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)NC(=C2CCN)SSC3=C(C4=C(N3)C=C(C=C4)Br)CCN |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2CCN)SSC3=C(C4=C(N3)C=C(C=C4)Br)CCN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(BrMT)2, 6-Bromo-2-mercaptotryptamine dimer. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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